Ethyl 3-(butylsulfonyl)propanoate

Description

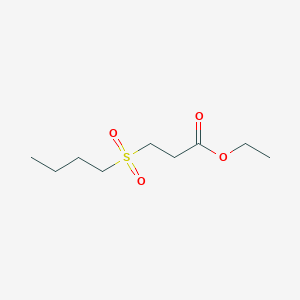

Ethyl 3-(butylsulfonyl)propanoate is an ester derivative of propanoic acid featuring a butylsulfonyl (–SO₂–C₄H₉) substituent at the β-position. The butyl chain enhances lipophilicity compared to shorter alkyl chains, which may affect bioavailability and metabolic stability in biological systems.

Properties

IUPAC Name |

ethyl 3-butylsulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S/c1-3-5-7-14(11,12)8-6-9(10)13-4-2/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUVZQDJKSULNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The sulfonyl group’s size and electronic properties vary with the alkyl chain length. Key comparisons include:

*Calculated based on molecular formula (C₉H₁₈O₄S).

- Synthesis: Sulfonyl derivatives are typically synthesized via sulfonation or nucleophilic substitution. For example, Ethyl 3-(methylsulfonyl)propanoate is prepared using methanesulfonyl chloride ().

Spectroscopic and Reactivity Trends

- IR Spectroscopy : Sulfonyl groups exhibit strong absorption near 1150–1300 cm⁻¹ (S=O symmetric/asymmetric stretching). Longer alkyl chains (e.g., butyl vs. methyl) may shift peaks slightly due to inductive effects .

- NMR : The β-protons adjacent to the sulfonyl group resonate downfield (δ 3.5–4.5 ppm for –CH₂–SO₂–), with splitting patterns influenced by substituent bulk .

Comparison with Other Sulfur-Containing Propanoates

Sulfanyl vs. Sulfonyl Derivatives

- Ethyl 3-(allylsulfanyl)propanoate (CAS 917883-41-1, ): Substituent: –S–CH₂CH=CH₂ (sulfanyl group). Reactivity: The sulfanyl group is nucleophilic, enabling thiol-ene click chemistry, unlike the electron-withdrawing sulfonyl group. Applications: Useful in peptide modification or polymer synthesis.

| Property | Sulfonyl (–SO₂–R) | Sulfanyl (–S–R) |

|---|---|---|

| Electronic Effect | Electron-withdrawing | Electron-donating |

| Stability | Oxidatively stable | Prone to oxidation |

| Biological Activity | Enzyme inhibition | Redox modulation |

Amino-Substituted Propanoates

- Ethyl 3-(isopropylamino)propanoate (CAS 16217-22-4, ): Substituent: –NH–C₃H₇. Applications: Intermediate for Benfuracarb (insecticide). The amino group enables hydrogen bonding, contrasting with the sulfonyl group’s polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.